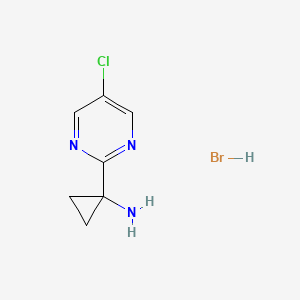
1-(5-Chloropyrimidin-2-yl)cyclopropanamine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloropyrimidin-2-yl)cyclopropanamine hydrobromide is a chemical compound with the molecular formula C7H9BrClN3 and a molecular weight of 250.52 g/mol . This compound is characterized by the presence of a chloropyrimidine ring attached to a cyclopropanamine moiety, and it is commonly used in various scientific research applications.
准备方法
The synthesis of 1-(5-Chloropyrimidin-2-yl)cyclopropanamine hydrobromide typically involves the reaction of 5-chloropyrimidine with cyclopropanamine under specific conditions. The reaction is often carried out in the presence of a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt . Industrial production methods may involve bulk custom synthesis and sourcing of raw materials to ensure high purity and yield .
化学反应分析
1-(5-Chloropyrimidin-2-yl)cyclopropanamine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The cyclopropanamine moiety can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(5-Chloropyrimidin-2-yl)cyclopropanamine hydrobromide is utilized in various scientific research fields, including:
作用机制
The mechanism of action of 1-(5-Chloropyrimidin-2-yl)cyclopropanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, thereby influencing cellular signaling pathways .
相似化合物的比较
1-(5-Chloropyrimidin-2-yl)cyclopropanamine hydrobromide can be compared to other similar compounds, such as:
1-(5-Bromopyrimidin-2-yl)cyclopropanamine hydrochloride: This compound has a bromine atom instead of chlorine, which can lead to different reactivity and biological activity.
1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)oxy derivatives: These compounds have a piperidine ring instead of a cyclopropane ring, which can affect their chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.
生物活性
1-(5-Chloropyrimidin-2-yl)cyclopropanamine hydrobromide is a nitrogen-containing heterocyclic compound notable for its unique structure, which combines a chlorinated pyrimidine ring with a cyclopropanamine moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly as an inhibitor in various biological pathways.
Chemical Structure and Properties
The molecular formula of this compound is C8H9ClN2·HBr, with a molecular weight of approximately 173.61 g/mol. Its structural features include:
- Chloropyrimidine Ring : Substituted at the 5-position with chlorine, which enhances its reactivity.
- Cyclopropanamine Moiety : A three-membered carbon structure that contributes to the compound's unique reactivity profile.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The chlorine atom in the pyrimidine ring can participate in nucleophilic substitution reactions, while the amine group acts as a nucleophile in diverse chemical reactions. This dual functionality allows the compound to potentially inhibit key enzymes and receptors involved in disease processes.
Antimicrobial Activity
Research has indicated that compounds similar to 1-(5-Chloropyrimidin-2-yl)cyclopropanamine exhibit significant antimicrobial properties. For example:
- In vitro Studies : The compound has been evaluated against various bacterial strains, demonstrating activity against both Gram-positive and Gram-negative bacteria.
- Comparison with Related Compounds : A study comparing structural analogs revealed that variations in halogen substitution (e.g., chlorine vs. fluorine) significantly affect biological activity profiles.
| Compound Name | Structural Features | Antimicrobial Activity |
|---|---|---|
| 1-(4-Chloropyrimidin-2-yl)cyclopropanamine | Chlorine at 4-position | Different activity profile |
| 1-(5-Fluoropyrimidin-2-yl)cyclopropanamine | Fluorine instead of chlorine | Variations in potency |
| 1-(3-Chloropyridin-2-yl)cyclopropanamine | Pyridine instead of pyrimidine | Altered spectrum of activity |
Antiproliferative Activity
The antiproliferative effects of this compound have also been explored, particularly against cancer cell lines. Preliminary studies suggest that it may inhibit cell growth through mechanisms involving interference with cellular signaling pathways.
Case Studies
- Dual Inhibition of Kinases : Recent research identified novel pyrimidine derivatives that act as dual inhibitors of plasmodial kinases, which are critical targets for malaria treatment. The study highlighted the structural similarities between these derivatives and 1-(5-Chloropyrimidin-2-yl)cyclopropanamine, suggesting potential applications in antimalarial therapies .
- Structure–Activity Relationship (SAR) : A comprehensive SAR analysis was conducted on related compounds, revealing that specific modifications to the pyrimidine ring can enhance inhibitory potency against various targets, including NAPE-PLD, an enzyme linked to lipid signaling pathways .
属性
分子式 |
C7H9BrClN3 |
|---|---|
分子量 |
250.52 g/mol |
IUPAC 名称 |
1-(5-chloropyrimidin-2-yl)cyclopropan-1-amine;hydrobromide |
InChI |
InChI=1S/C7H8ClN3.BrH/c8-5-3-10-6(11-4-5)7(9)1-2-7;/h3-4H,1-2,9H2;1H |
InChI 键 |
WHDJOVDWVYKXAC-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=NC=C(C=N2)Cl)N.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















